DNP-PEG3-azide
Description
Contextualizing DNP-PEG3-Azide within PEG-based Linker Chemistry
Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities. chempep.com In chemical biology and drug discovery, these linkers are essential tools for creating complex molecular constructs like antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.combroadpharm.com PEG linkers are valued for their ability to impart favorable properties, such as increased water solubility and biocompatibility, to the resulting conjugate. chempep.combroadpharm.com
PEG linkers can be classified based on their structure and reactivity. They can be linear or branched, and their ends can be equipped with various functional groups to react with other molecules. axispharm.comyoutube.com this compound is an example of a heterobifunctional, monodisperse PEG linker. broadpharm.combroadpharm.com "Heterobifunctional" indicates that it has two different reactive groups (DNP and azide), allowing for sequential and controlled conjugation reactions. youtube.com "Monodisperse" means it has a precisely defined structure with a specific number of PEG units—in this case, three—and an exact molecular weight, which ensures uniformity in the final conjugated product. broadpharm.com This is in contrast to polydisperse PEGs, which are mixtures of chains with varying lengths. broadpharm.com The development of such precisely defined linkers has been crucial for advancing bioconjugation strategies. chempep.com
Overview of DNP and Azide (B81097) Moieties in Research Applications
The functionality of this compound is derived from its two terminal moieties, the dinitrophenyl (DNP) group and the azide group, each serving distinct purposes in research.
The DNP (2,4-dinitrophenyl) group is a small organic moiety that has several applications in biological research. It is well-known as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. ontosight.ai This property makes DNP-labeled molecules useful tools in immunology to study antigen presentation and T-cell activation. ontosight.ai Additionally, the DNP group can be used as a general-purpose tag for detection and purification, often employing anti-DNP antibodies. biotium.com In other contexts, DNP derivatives have been studied for their role as proton ionophores, which can transport ions across biological membranes. broadpharm.combroadpharm.combroadpharm.com
The azide moiety (-N3) is a highly versatile and energetic functional group that has become central to the field of bioconjugation. kit.edu Its primary application is in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. baseclick.eu The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. broadpharm.commedchemexpress.commdpi.com These reactions allow for the covalent and stable linkage of the azide-containing molecule to another molecule bearing an alkyne group, even within complex biological environments like living cells. axispharm.commdpi.com This bioorthogonal reactivity—meaning it does not interfere with native biological processes—makes the azide group an invaluable tool for labeling and tracking biomolecules, synthesizing complex structures, and developing therapeutics. axispharm.combaseclick.eu
Significance of Polyethylene Glycol (PEG) Spacers in Bioconjugation
Key contributions of PEG spacers include:
Enhanced Solubility: PEG is highly hydrophilic, meaning it readily dissolves in water. Incorporating a PEG spacer can significantly increase the water solubility of hydrophobic molecules, which is crucial for applications in aqueous biological systems. chempep.comaxispharm.com
Improved Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and generally does not provoke an immune response. chempep.cominterchim.fr When attached to larger molecules like proteins, PEG chains can shield them from the immune system, prolonging their circulation time in the body. axispharm.com
Increased Stability: The PEG chain can protect the attached molecules from enzymatic degradation, enhancing their stability in biological fluids. axispharm.comalfa-chemistry.com
Flexibility and Steric Hindrance: The PEG spacer provides a flexible, hydrophilic arm that separates the two conjugated molecules. This separation can be crucial for ensuring that both molecules can fold correctly and interact with their respective targets without steric interference. chempep.comacs.org The length of the PEG spacer can be precisely adjusted to optimize the distance between the conjugated entities for maximal therapeutic efficacy or detection sensitivity. alfa-chemistry.cominterchim.fr
In this compound, the short, three-unit PEG spacer provides a balance of increased water solubility and a defined distance between the DNP and azide functionalities, making it a well-defined and effective tool for creating specific molecular probes and conjugates. broadpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOTUUAWJBUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Considerations for Dnp Peg3 Azide
Advanced Synthetic Routes for DNP-PEG3-Azide Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step process that begins with the preparation of an appropriately functionalized PEG linker. A common strategy for introducing a terminal azide (B81097) group onto a PEG chain is through nucleophilic substitution. This often involves activating a terminal hydroxyl group of a PEG molecule, for instance, by converting it into a good leaving group like a tosylate or mesylate. Subsequent reaction with an azide source, such as sodium azide (NaN₃), displaces the leaving group to yield the desired PEG azide.
For heterobifunctional PEGs, a key step is the selective activation of only one of the terminal hydroxyl groups. mdpi.com Once the azide-terminated PEG linker is prepared, the DNP group is introduced. A standard method for this dinitrophenylation is the reaction of an amine-terminated PEG-azide with 2,4-dinitrofluorobenzene (Sanger's reagent) via nucleophilic aromatic substitution.
Advanced synthetic strategies may focus on creating derivatives with varied PEG lengths or incorporating different functional groups to modulate properties like solubility and reactivity. The synthesis of block copolymers is also possible, where azide-functionalized PEG is connected to other polymer blocks, such as polylactic acid or polystyrene, through various coupling reactions. acs.org
Functionalization Techniques for PEG Azides in Complex Molecular Architectures
The terminal azide group on this compound is primarily utilized in bioorthogonal conjugation reactions, most notably 1,3-dipolar cycloadditions with alkynes, a cornerstone of "click chemistry". alfa-chemistry.com This approach is highly valued for its efficiency, specificity, and mild reaction conditions, which are often compatible with biological systems. mdpi.com
Two main types of azide-alkyne cycloaddition are employed:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage. alfa-chemistry.comnih.gov The reaction is highly efficient and has been used to connect PEG azides to a wide array of molecules and materials, including proteins, nanoparticles, and surfaces, for applications in drug delivery and diagnostics. mdpi.comnih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses strained cyclooctyne (B158145) derivatives (e.g., DBCO or BCN) and does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo studies. medchemexpress.comalfa-chemistry.com
These functionalization techniques allow for the precise construction of complex molecular architectures. For example, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the azide serves as a connection point for linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.com Furthermore, the functionalization of nanoparticles with azide-terminated PEGs enhances their colloidal stability and provides a platform for attaching targeting moieties. alfa-chemistry.comnih.gov
Quantitative Analysis of Azide Incorporation in Functionalized Polymers
Verifying the successful and complete functionalization of the polymer with the azide group is a critical step. Several analytical techniques are employed for the qualitative and quantitative assessment of azide incorporation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for quantifying the degree of end-group functionalization in PEG derivatives. mdpi.comsemanticscholar.org However, a significant challenge arises when analyzing PEG azides. The chemical shift of the methylene (B1212753) protons adjacent to the azide group (–CH₂–N₃) often appears around δ 3.35–3.40 ppm, a region that is frequently obscured by the large signal from the repeating ethylene (B1197577) glycol units (the "PEG manifold") and their ¹³C satellite peaks. nih.gov
To overcome this analytical hurdle, a robust indirect method has been developed. This technique involves reacting the terminal azide with an alkyne, such as diethyl acetylenedicarboxylate (B1228247) (DEBD), in a simple and mild click reaction. nih.govresearchgate.net This conversion to a 1,2,3-triazole adduct shifts the relevant proton signals to a clear region of the NMR spectrum, allowing for straightforward integration and accurate quantification of the original azide incorporation. nih.gov For all molecular weights tested, the degree of azide substitution was found to be greater than 99%. nih.gov
| PEG Derivative | Key ¹H NMR Signal (ppm) | Description | Challenge/Solution |
|---|---|---|---|
| HO-PEG-N₃ | ~3.38 | Methylene protons adjacent to azide (N₃-CH₂) | Signal often overlaps with PEG backbone ¹³C satellites. nih.gov |
| mPEG-N₃ | ~3.37 | Methylene protons adjacent to azide (N₃-CH₂) | Difficult to accurately integrate due to overlap with PEG manifold. nih.gov |
| PEG-Triazole Adduct | ~4.5 - 5.0 | Methylene protons adjacent to triazole ring | Signal is shifted downfield, away from the PEG manifold, allowing for clear integration and quantification. nih.gov |
In addition to NMR, other spectroscopic methods are vital for confirming the efficacy of conjugation reactions involving the azide group.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for qualitative assessment. The azide group has a very strong and sharp characteristic absorption peak around 2100 cm⁻¹. nih.govacs.org The successful conjugation of the azide via a click reaction is confirmed by the complete disappearance of this peak in the FTIR spectrum of the product. acs.org Simultaneously, the disappearance of the alkyne peak (if applicable) and the appearance of new peaks corresponding to the formed triazole ring can be monitored. acs.org
| Functional Group | Characteristic FTIR Peak (cm⁻¹) | Significance in Analysis |
|---|---|---|
| Azide (–N₃) | ~2100 - 2110 | Strong, sharp peak. Its disappearance indicates successful reaction of the azide group. nih.govacs.org |
| Terminal Alkyne (–C≡CH) | ~2167 | Disappearance indicates consumption of the alkyne in the conjugation reaction. nih.gov |
| 1,2,3-Triazole Ring | ~1464 and ~1615 | Appearance of these peaks confirms the formation of the triazole linkage. acs.org |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another crucial tool. It provides information on the molecular weight distribution of the polymer before and after conjugation. mdpi.com A successful reaction is indicated by a shift in the mass spectrum corresponding to the addition of the conjugated molecule, allowing for the confirmation of the final product structure and an assessment of the reaction yield. nih.govacs.org
Mechanistic Principles of Dnp Peg3 Azide Reactivity
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DNP-PEG3-Azidemedchemexpress.comwikipedia.orgrsc.org
The CuAAC reaction is a premier example of click chemistry, enabling the efficient and specific covalent joining of molecules. alfa-chemistry.com In this context, the azide (B81097) group of DNP-PEG3-azide reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst. medchemexpress.com
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and results in low reaction rates. organic-chemistry.org The introduction of a copper(I) catalyst dramatically alters the reaction mechanism from a concerted process to a stepwise one, lowering the activation energy and accelerating the rate by factors of up to 10⁸. organic-chemistry.orgnih.gov
The catalytic cycle is generally understood to proceed through the following key steps:
Formation of a Copper-Acetylide Complex : The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal. wikipedia.org
Coordination and Cyclization : The azide group of a molecule like this compound coordinates to the copper-acetylide complex. This brings the two reactive partners into close proximity, enabling a cyclization event to form a six-membered copper-triazolide ring. nih.gov
Protonation and Product Release : Subsequent protonation and dissociation of the product releases the stable 1,2,3-triazole conjugate, regenerating the copper(I) catalyst for the next cycle. wikipedia.org
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Description | Common Examples |
|---|---|---|
| Azide Source | Molecule containing the azide functional group. | This compound |
| Alkyne Source | Molecule containing a terminal alkyne. | Alkyne-modified proteins, nucleic acids, or small molecules |
| Catalyst | Copper(I) source. Often generated in situ. | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent. nih.gov |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate. nih.gov |
| Ligand | Stabilizes the Cu(I) oxidation state and enhances reaction rates. | Tris(benzyltriazolylmethyl)amine (TBTA). nih.gov |
| Solvent | Reaction medium. | Aqueous buffers, often with co-solvents like DMSO or glycerol. baseclick.eumdpi.com |
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal, uncatalyzed reaction between an azide and a terminal alkyne produces a mixture of two regioisomers: the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org In contrast, the copper(I)-catalyzed mechanism exclusively yields the 1,4-disubstituted triazole isomer. nih.gov
This high degree of control is a direct consequence of the stepwise catalytic mechanism. Density Functional Theory (DFT) studies have shown that the coordination of the reactants to the copper center directs the cycloaddition through a pathway that strongly favors the formation of the 1,4-isomer, effectively blocking the pathway that would lead to the 1,5-isomer. rsc.org This ensures that when this compound is conjugated to a terminal alkyne via CuAAC, a single, structurally defined product is formed.
The CuAAC reaction is highly compatible with a wide range of conditions, including being performed in aqueous environments, across a pH range of 4 to 12, and at room temperature. organic-chemistry.orgbaseclick.eu The inclusion of the hydrophilic PEG spacer in the this compound structure further improves its solubility and behavior in aqueous media, making it well-suited for bioconjugation applications. broadpharm.comsigmaaldrich.com
However, a significant limitation for applications within living cells is the cytotoxicity associated with the copper catalyst. biorxiv.orgsigmaaldrich.com High concentrations of copper can generate reactive oxygen species (ROS), which can be damaging to biological systems. biorxiv.org To mitigate this, specialized chelating ligands are often employed to stabilize the copper ion and reduce its toxicity, although this remains a challenge for many intracellular applications. biorxiv.orgsigmaaldrich.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DNP-PEG3-Azidemedchemexpress.comwikipedia.org
To overcome the cytotoxicity of the copper catalyst, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction enables the conjugation of an azide, such as the one in this compound, to a strained cyclooctyne (B158145) without the need for any metal catalyst. wikipedia.org
SPAAC operates on the principle of using ring strain as the driving force for the reaction. Instead of a terminal alkyne, the reaction partner for the azide is a cyclic alkyne, most commonly a derivative of dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.combiochempeg.com These molecules contain a significant amount of ring strain, which is released upon the [3+2] cycloaddition with an azide. magtech.com.cn
The reaction proceeds via a concerted 1,3-dipolar cycloaddition mechanism, similar to the original Huisgen cycloaddition, but the high activation barrier is overcome by the stored energy of the strained ring. wikipedia.org This allows the reaction to proceed rapidly at physiological temperatures without any catalyst. interchim.fr this compound is an effective reagent for SPAAC, readily reacting with molecules functionalized with DBCO or BCN groups. medchemexpress.commedchemexpress.com
SPAAC is considered a truly bioorthogonal reaction, meaning it can proceed within a living biological system without interfering with or being perturbed by native biochemical processes. numberanalytics.comnih.gov This is due to several key characteristics:
Biocompatibility : The reaction avoids the use of cytotoxic copper catalysts, making it suitable for live-cell and in vivo applications. biochempeg.cominterchim.fr
High Selectivity : Both the azide and cyclooctyne functional groups are abiotic (not found in nature) and are inert to the vast majority of functional groups present in biomolecules, ensuring they react only with each other. nih.gov
Efficiency : The reaction is fast and forms a stable triazole linkage in high yield under physiological conditions. interchim.fr
These features make the reaction of this compound via SPAAC a powerful tool for labeling and tracking biomolecules in complex biological environments like living cells. sigmaaldrich.com
Table 2: Comparison of CuAAC and SPAAC for this compound Reactivity
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper I) | No |
| Regioselectivity | High (1,4-isomer only) | Low (mixture of regioisomers, though often not separable) lumiprobe.com |
| Reaction Speed | Very Fast | Fast |
| Live-Cell Compatibility | Limited due to copper toxicity | High |
| Bioorthogonality | Good, but limited by catalyst | Excellent |
Dinitrophenyl (DNP) Moiety as a Functional Component
The dinitrophenyl (DNP) group is an integral part of the this compound compound, imparting specific functionalities that are leveraged in various biological and biochemical studies.
Role of DNP in Biological Systems Beyond Direct Targeting
Beyond its use as a hapten for immunological applications, the DNP moiety has several other important roles in biological systems. One significant application is in the study of oxidative stress. The DNP group can be used to visualize and quantify oxidative damage within tissues through the immunodetection of DNP adducts formed from the reaction of tissue components with DNPH (2,4-dinitrophenylhydrazine). synabs.be
Furthermore, DNP has been investigated for its potential therapeutic effects in the context of neurodegenerative diseases. synabs.be Research has shown that DNP can offer neuroprotection against excitotoxic insults by preserving mitochondrial function. nih.gov It has been demonstrated to attenuate increases in mitochondrial calcium levels and the formation of reactive oxygen species (ROS), thereby improving mitochondrial respiration. nih.gov This suggests a role for DNP in mitigating cellular damage in conditions associated with excitotoxicity.
The DNP moiety can also serve as a quencher in Förster Resonance Energy Transfer (FRET) applications when paired with appropriate fluorophores like tryptophan. biotium.com This property allows for the design of probes to study molecular interactions and conformational changes in biomolecules.
DNP's Uncoupling Mechanism in Cellular Respiration Studies
The most well-documented biological effect of the DNP moiety is its ability to act as an uncoupling agent in cellular respiration. wikipedia.org DNP is a protonophore, meaning it can transport protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons. wikipedia.orglibretexts.org
In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating a proton gradient. khanacademy.org This proton-motive force is then used by ATP synthase to produce ATP from ADP and inorganic phosphate. DNP disrupts this process by providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase. wikipedia.orgkhanacademy.org
This uncoupling of electron transport from ATP synthesis leads to a dissipation of the proton gradient, with the energy being released as heat instead of being used for ATP production. wikipedia.org As a consequence, the cell's metabolic rate increases to compensate for the reduced efficiency of ATP synthesis, leading to increased oxygen consumption and catabolism of energy stores like fats and carbohydrates. wikipedia.orglibretexts.org This mechanism has been a subject of extensive research, not only for its historical use as a weight-loss agent but also for its potential applications in treating metabolic disorders. wikipedia.org
Studies have shown that by uncoupling mitochondria, DNP can reduce the production of reactive oxygen species (ROS), which are byproducts of cellular respiration and can cause oxidative damage. nih.govresearchgate.net This has led to investigations into the potential of DNP to protect against conditions exacerbated by oxidative stress.
Interactive Data Table: Research Findings on DNP's Uncoupling Effect
| Research Finding | Organism/System Studied | Effect of DNP | Reference |
| Attenuation of quinolinic acid-induced neurotoxicity | Rats | Improved mitochondrial respiration and reduced ROS formation | nih.gov |
| Amelioration of sodium nitroprusside-induced toxicity | Drosophila melanogaster | Reduced oxidative damage | researchgate.net |
| Stimulation of mitochondrial uncoupling and pyruvate (B1213749) oxidation | Mice | Improved hyperglycemia and insulin (B600854) resistance when combined with DCA | diabetesjournals.org |
| Inhibition of ATP production | In vitro (cells with mitochondria) | Disruption of electron flow and H+ ion pumping | synabs.be |
Applications of Dnp Peg3 Azide in Advanced Bioconjugation
DNP-PEG3-Azide in Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells. nih.gov These molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.govnih.gov The this compound molecule serves as a versatile building block in the synthesis of PROTACs, where the azide (B81097) group allows for its incorporation into the linker structure. medchemexpress.comglpbio.com
Design Principles of PROTAC Linkers
The most commonly used motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. nih.gov PEG linkers, such as the one present in this compound, are favored for their ability to improve the solubility and pharmacokinetic properties of the PROTAC molecule. precisepeg.com The process of optimizing a PROTAC linker often involves the synthesis and evaluation of a library of compounds with systematic variations in the linker to identify the optimal combination for a specific target and E3 ligase pair. nih.gov The use of "clickable" functional groups like azides, as found in this compound, significantly streamlines this process by enabling a modular and efficient assembly of different linker combinations.
Exploitation of the Ubiquitin-Proteasome System for Targeted Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). slas.orgarvinasmedical.com The UPS is responsible for maintaining protein homeostasis by identifying and degrading damaged or no-longer-needed proteins. slas.org This process involves a cascade of enzymatic reactions that ultimately tag the substrate protein with a chain of ubiquitin molecules. This polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, a large protein complex that proteolytically degrades the tagged protein into smaller peptides. arvinasmedical.com
A PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. researchgate.net This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, effectively marking it for degradation by the proteasome. slas.orgnih.gov A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules, as it is released after the ubiquitination event and can engage with another target protein and E3 ligase. arvinasmedical.com
Investigating Linker Length and Rigidity in PROTAC Efficacy
The length and rigidity of the linker in a PROTAC molecule are critical parameters that significantly impact its ability to induce protein degradation. explorationpub.comresearchgate.net An optimal linker length is crucial for the effective formation of the ternary complex. scispace.com A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long might result in an unstable or non-productive ternary complex, failing to position the target protein correctly for ubiquitination. researchgate.net
The flexibility of the linker also plays a vital role. Flexible linkers, such as those based on PEG or alkyl chains, can adopt multiple conformations, which may be advantageous for facilitating the initial formation of the ternary complex. precisepeg.com However, excessive flexibility can sometimes be detrimental. In contrast, more rigid linkers, which may incorporate cyclic structures like piperazine (B1678402) or triazole rings, can restrict the conformational freedom of the PROTAC. precisepeg.com This can lead to a more defined spatial arrangement of the two ligands, potentially resulting in a more stable and productive ternary complex and, consequently, enhanced degradation efficacy. The optimization of linker length and rigidity is an empirical process that requires the synthesis and biological evaluation of a series of related PROTACs. nih.gov
| Linker Characteristic | Design Consideration | Potential Impact on PROTAC Efficacy |
|---|---|---|
| Length | Too short can cause steric clash; too long can lead to an unproductive ternary complex. explorationpub.comscispace.com | Optimal length is critical for efficient ternary complex formation and subsequent protein degradation. scispace.com |
| Composition | PEG linkers enhance solubility, while alkyl chains offer hydrophobicity. nih.govprecisepeg.com | Affects physicochemical properties like solubility and cell permeability. |
| Flexibility | Flexible linkers (e.g., PEG, alkyl chains) can facilitate initial binding. precisepeg.com | Can influence the stability and productivity of the ternary complex. |
| Rigidity | Rigid linkers (e.g., containing rings) restrict conformational freedom. precisepeg.com | May lead to a more stable and effective ternary complex. |
This compound for Site-Specific Protein and Peptide Labeling
The azide functionality of this compound makes it a valuable reagent for the site-specific labeling of proteins and peptides. nih.gov This is achieved through bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions allow for the covalent attachment of the DNP-PEG3 moiety to a protein or peptide that has been engineered to contain an alkyne group, with high specificity and efficiency under mild, biologically compatible conditions. nih.govspringernature.com
Enzymatic Protein Labeling Strategies Utilizing Azide Functionality
Enzymatic methods offer a powerful approach for the site-specific introduction of azide groups into proteins. nih.gov These strategies leverage the high specificity of enzymes to modify a target protein at a defined location, such as the N-terminus, C-terminus, or a specific amino acid side chain. acs.org Once the azide is installed, it can be used as a chemical handle for subsequent conjugation with an alkyne-containing molecule, such as a derivative of this compound.
Several enzymes have been repurposed for this type of labeling. For instance, N-myristoyltransferase (NMT) can be used to attach myristic acid analogs bearing a terminal azide to the N-terminal glycine (B1666218) of a target protein. researchgate.net Similarly, lipoic acid ligase (LplA) has been engineered to attach azide-containing lipoic acid analogs to a specific peptide recognition sequence that can be genetically fused to the protein of interest. nih.govnii.ac.jp Another example is the use of sortase A, a transpeptidase that can be used to ligate a peptide containing an azide to a specific recognition motif at the C-terminus of a protein. nih.gov These enzymatic methods, coupled with click chemistry, provide a robust toolkit for the site-specific labeling of proteins with probes like this compound for various research applications, including the study of protein localization and interactions. nih.gov
Non-Enzymatic Covalent Tagging for Proteomic Analysis
In addition to enzymatic methods, non-enzymatic strategies can be employed for the covalent labeling of proteins, which can be valuable for proteomic analysis. nih.gov These methods often involve the use of reactive chemical probes that can selectively modify specific amino acid residues on a protein's surface. nih.gov Covalent labeling coupled with mass spectrometry (CL-MS) is a powerful technique for studying protein structure, interactions, and conformational changes. nih.gov
One approach involves the use of peptide tags that are genetically fused to the protein of interest. These tags can be designed to react specifically with a complementary chemical probe. researchgate.netrsc.org For example, a tag containing a specific arrangement of amino acids could be designed to react with a probe carrying a this compound moiety. The azide group could then be used for further functionalization. Another strategy involves the use of photoaffinity labeling, where a probe containing a photoreactive group (such as an aryl azide) and an azide for click chemistry is used. researchgate.net Upon photoactivation, the probe forms a covalent bond with nearby proteins, and the azide handle can then be used to attach a reporter tag for identification and analysis. These non-enzymatic methods provide alternative routes for the covalent modification of proteins, which can be particularly useful for applications in chemical proteomics. nih.gov
| Strategy | Description | Key Features | Example Enzymes/Methods |
|---|---|---|---|
| Enzymatic Labeling | Utilizes the specificity of enzymes to introduce an azide group at a specific site on a protein. nih.govacs.org | High site-specificity; mild reaction conditions. nih.gov | N-myristoyltransferase (NMT), Lipoic acid ligase (LplA), Sortase A. researchgate.netnih.govnii.ac.jp |
| Non-Enzymatic Covalent Tagging | Employs reactive chemical probes or engineered peptide tags to covalently modify proteins. nih.govresearchgate.net | Can target specific amino acid residues or be directed by engineered tags. nih.gov | Reactive peptide tags with complementary probes, Photoaffinity labeling. researchgate.netresearchgate.net |
Applications in SDS-PAGE and Western Blot Detection
The azide functional group within this compound offers a powerful tool for bioorthogonal chemistry, enabling applications in protein analysis techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting. nih.govnih.gov Traditionally, Western Blot analysis relies on the high specificity of antibodies to detect target proteins. nih.gov However, the use of azide-tagged molecules provides an alternative and complementary detection strategy. nih.gov
In this approach, this compound can be used to introduce an azide tag onto a protein or other biomolecule of interest through a suitable conjugation method. Once tagged, this biomolecule can be separated along with other proteins in a complex biological sample by SDS-PAGE, a method that separates proteins based on their molecular size. nih.gov After transferring the separated proteins to a membrane (blotting), the azide-tagged protein can be specifically detected. novusbio.com This detection is achieved not with a traditional antibody but via a bioorthogonal reaction. For instance, a probe molecule containing a triarylphosphine group and a reporter enzyme like Horseradish Peroxidase (HRP) can be used. nih.gov The azide and phosphine (B1218219) groups react specifically and efficiently, leading to the covalent attachment of the HRP enzyme to the target protein on the blot. nih.gov The subsequent addition of a chemiluminescent substrate for HRP generates a signal that can be captured on X-ray film, allowing for sensitive detection. nih.govnovusbio.com This method can achieve significantly higher sensitivity compared to standard antibody-based detection for certain post-translational modifications (PTMs), demonstrating its potential in specialized proteomic studies. nih.gov
This compound in Antibody-Drug Conjugate (ADC) Development
Conjugation Strategies for Homogeneous ADC Production
A major goal in modern ADC development is the production of homogeneous conjugates, which have a uniform drug-to-antibody ratio (DAR) and defined conjugation sites. nih.govresearchgate.net Early ADCs were often heterogeneous mixtures created by reacting linkers with surface-exposed lysine (B10760008) residues, resulting in products with variable efficacy and pharmacokinetic profiles. nih.gov Site-specific conjugation methods are employed to overcome this, and linkers like this compound are integral to these strategies.
Homogeneity can be achieved by introducing a unique reactive handle into the antibody at a specific location. nih.govmdpi.com This can be done by incorporating non-natural amino acids (e.g., para-azidomethyl-L-phenylalanine, pAMF) into the antibody's structure during production. nih.gov Alternatively, enzymatic methods can remodel the antibody's native N-glycans (located at Asn297) to introduce an azide group. mdpi.comresearchgate.net In such scenarios, a molecule like this compound could be used in reverse, where an alkyne-modified DNP-payload is "clicked" onto the azide-modified antibody. The core principle is using the azide's bioorthogonal reactivity to ensure that conjugation occurs only at the engineered site, leading to a structurally defined and homogeneous ADC population. researchgate.netresearchgate.net
Integration of Click Chemistry in ADC Assembly
Click chemistry refers to a set of reactions that are rapid, specific, and high-yielding, making them ideal for complex bioconjugations in ADC manufacturing. nih.govtechnologynetworks.com The azide group on this compound is a cornerstone of the most widely used click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.govaxispharm.com
In these reactions, the azide group of this compound reacts with an alkyne-functionalized counterpart (e.g., an alkyne-modified drug) to form a highly stable triazole ring, covalently linking the two components. axispharm.com
CuAAC: This reaction is highly efficient but requires a copper (I) catalyst, which can be toxic to cells and may require subsequent removal from the final product. nih.govaxispharm.com
SPAAC: This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with the azide without the need for a metal catalyst. medchemexpress.comnih.gov The catalyst-free nature of SPAAC makes it particularly suitable for conjugations involving sensitive biological molecules or for use in living systems. nih.govmdpi.com
The integration of this compound as a click chemistry reagent allows for a modular and efficient assembly of ADCs with precise control over the final structure. technologynetworks.comaxispharm.com
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper (I) nih.govaxispharm.com | None (Catalyst-free) medchemexpress.comnih.gov |
| Key Advantage | High reaction speed and efficiency. technologynetworks.com | Bioorthogonal, avoids cytotoxic metal catalysts. mdpi.com |
| Application Context | In vitro conjugation where catalyst removal is feasible. axispharm.com | Conjugation of sensitive biomolecules, in vivo applications. nih.gov |
This compound in Material Science and Surface Functionalization
The principles of click chemistry that make this compound useful in bioconjugation are also applicable to material science, particularly for the functionalization of surfaces. nih.gov Creating surfaces with specific chemical and biological properties is crucial for developing advanced biosensors, diagnostic arrays, and platforms for studying cellular interactions. researchgate.net The azide group provides a reliable chemical handle for covalently attaching molecules to surfaces that have been pre-functionalized with a complementary alkyne group. nih.gov
Creation of Nanostructured Biointerfaces for Ligand-Receptor Interaction Studies
Understanding the interactions between ligands and their receptors is fundamental to drug discovery and cell biology. researchgate.net Nanostructured biointerfaces—surfaces patterned with biomolecules at the micro- or nanoscale—are powerful tools for studying these interactions in a controlled environment. This compound can be used to create such interfaces.
For example, a glass or silicon surface can be functionalized with a strained alkyne like dibenzocyclooctyne (DBCO). nih.gov this compound can then be immobilized on this surface via the SPAAC reaction. The result is a surface presenting the DNP moiety as a ligand. The PEG3 spacer physically separates the DNP ligand from the surface, providing flexibility and helping to prevent non-specific binding of proteins. This well-defined surface can then be used to study the binding kinetics and specificity of anti-DNP antibodies or other DNP-binding proteins, providing valuable insights into ligand-receptor interactions. researchgate.net
Surface Functionalization via Microchannel Cantilever Spotting (µCS)
Microchannel Cantilever Spotting (µCS) is a high-precision technique used to create microarrays of molecules on a surface. nih.govresearchgate.net This method has been successfully used to pattern surfaces using catalyst-free click chemistry. nih.gov In a typical experiment, a glass surface is first functionalized with DBCO-acid. nih.gov An "ink" solution containing an azide-functionalized molecule, such as this compound, is then loaded into the microchannel cantilever. The cantilever deposits nanoliter-scale droplets of the ink onto the DBCO surface with high spatial control, creating an array of distinct spots. researchgate.net
The azide groups in the spotted ink react with the DBCO groups on the surface, covalently immobilizing the molecule in the desired pattern. researchgate.net Research comparing azide-alkyne and thiol-alkyne click chemistry for this application found that both routes are reliable for surface functionalization. nih.gov This technique allows for the creation of high-density microarrays suitable for a range of biomedical and biological applications, including diagnostics and cell-based assays. nih.govresearchgate.net
| Parameter | Description |
| Technique | Microchannel Cantilever Spotting (µCS) nih.gov |
| Surface | Glass functionalized with dibenzocyclooctyne (DBCO) nih.gov |
| "Ink" | Solution containing an azide-functionalized molecule (e.g., this compound) researchgate.net |
| Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) researchgate.net |
| Outcome | Covalent immobilization of the molecule in a defined microarray pattern nih.gov |
| Application | Manufacturing of microscale patterns for biomedical and biological studies researchgate.net |
Development of Polyethylene Glycol-Modified Functional Coatings
The modification of surfaces with polyethylene glycol (PEG) is a widely adopted strategy to create biocompatible and bio-inert—or "non-fouling"—coatings. proplate.comdtu.dk These PEGylated surfaces are highly effective at resisting the non-specific adsorption of proteins and cells, a critical requirement for many biomedical devices and diagnostic tools. dtu.dknih.gov The introduction of this compound into this process allows for a versatile and powerful method of surface functionalization, leveraging the distinct chemical properties of its constituent parts: the 2,4-dinitrophenyl (DNP) group, the hydrophilic PEG3 spacer, and the reactive azide moiety.
The fundamental principle behind using this compound for creating functional coatings lies in the sequential or simultaneous utilization of its terminal groups. The azide group is particularly valuable for its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.com These reactions allow for the covalent attachment of the this compound molecule to surfaces that have been pre-functionalized with a corresponding alkyne group. This method provides a robust and stable linkage, ensuring the long-term integrity of the coating.
The presence of the PEG3 spacer is crucial for conferring the desired non-fouling properties to the surface. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer that sterically hinders the approach and adsorption of proteins and other biomolecules. dtu.dk The length of the PEG chain can be precisely controlled to optimize this effect. While this compound contains a short PEG chain, the principles of its application can be extended to longer PEG analogues for enhanced protein resistance.
The DNP group, on the other hand, serves as a versatile anchor or targeting ligand. It can be used to immobilize the PEG linker onto surfaces that have an affinity for DNP, or it can be exposed on the outer surface of the coating to act as a specific recognition site for anti-DNP antibodies or other binding partners. This dual functionality allows for the creation of surfaces that are not only resistant to non-specific binding but can also be tailored for specific capture or detection applications.
Detailed Research Findings
For instance, studies have shown that a higher grafting density of PEG chains leads to a more effective "brush" conformation, which is more efficient at preventing protein adsorption compared to a "mushroom" conformation that occurs at lower densities. The use of click chemistry to attach azide-functionalized PEGs to surfaces allows for a high degree of control over the grafting density, thereby enabling the optimization of the coating's non-fouling properties.
Furthermore, the bioactivity of such functional coatings can be fine-tuned by co-immobilizing other molecules alongside the this compound. For example, a surface could be created with a mixture of a simple PEG-azide and this compound to control the density of DNP recognition sites within a non-fouling background. This would be particularly useful in the development of sensitive diagnostic assays where minimizing non-specific binding is as important as maximizing the specific signal.
The successful creation of such coatings is typically verified through a suite of surface characterization techniques. These include X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface, contact angle measurements to assess changes in surface hydrophilicity, and atomic force microscopy (AFM) to visualize the surface topography and the presence of the grafted polymer layer. nih.gov Functional tests, such as protein adsorption assays using techniques like quartz crystal microbalance (QCM) or enzyme-linked immunosorbent assay (ELISA), are then used to quantify the non-fouling efficacy of the coating.
Data on Surface Modification with PEG-Azide Analogs
To illustrate the effects of PEGylation on surface properties, the following table presents hypothetical yet representative data based on findings from studies using analogous azide-functionalized PEG compounds for surface modification.
| Surface Modification Step | Water Contact Angle (°) | Fibrinogen Adsorption (ng/cm²) |
| Unmodified Substrate | 75 | 450 |
| Alkyne-Functionalized Substrate | 82 | 420 |
| After Click Reaction with PEG-Azide | 35 | 25 |
This interactive data table demonstrates the expected changes in surface properties upon modification. The initial unmodified substrate typically exhibits a moderate level of hydrophobicity and significant protein adsorption. After functionalization with alkyne groups, these properties may not change drastically. However, following the click reaction with a PEG-azide compound, a significant decrease in the water contact angle is observed, indicating a more hydrophilic surface. Concurrently, the amount of adsorbed fibrinogen, a common test protein, is dramatically reduced, showcasing the excellent non-fouling characteristics of the PEGylated surface.
Research Methodologies Employing Dnp Peg3 Azide
Investigating Molecular Interactions and Target Engagement
DNP-PEG3-azide is instrumental in studying molecular interactions, particularly in the context of target engagement and proximity-induced biology. Its fundamental role is to act as a linker that connects a molecule of interest to an anti-DNP antibody, thereby facilitating detection or recruitment of immune functions. researchgate.net The azide (B81097) group allows for its attachment to target-binding ligands via highly efficient and bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.commedchemexpress.com This strategy has been applied in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound can be used as a component of the linker connecting a target-binding ligand to an E3 ubiquitin ligase ligand. medchemexpress.commedchemexpress.com
A critical step in bioconjugation is the confirmation that the desired labeling has occurred. In-gel fluorescence is a common and effective method for this verification. researchgate.net In a typical workflow involving a molecule like this compound, a target protein is first modified to introduce an alkyne group. The alkyne-modified protein is then reacted with this compound via a click reaction.
To confirm the successful conjugation, the reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov While the DNP group itself is not fluorescent, its successful attachment can be confirmed indirectly. For instance, if the protein was dually labeled with the this compound and a fluorescent azide probe (e.g., Azido-TAMRA), a fluorescent band corresponding to the molecular weight of the fully labeled protein would be visible under a fluorescence scanner. researchgate.netnih.gov Alternatively, the gel can be transferred to a membrane and probed with a fluorescently labeled anti-DNP antibody (a Western blot), where a fluorescent signal would confirm the presence of the DNP epitope on the protein. The PEGylation conferred by the linker results in a noticeable increase in the protein's mass, causing a visible mobility shift in the gel compared to the unlabeled protein. researchgate.netnih.gov
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology used to monitor protein-protein interactions (PPIs) in real-time within living cells. berthold.comberthold.com The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase like NanoLuc (NLuc), to a fluorescent acceptor protein when they are in close proximity (typically <10 nm). berthold.comnih.govmdpi.com
This compound can be integrated into BRET assays to study target engagement of small molecules. For example, a small molecule ligand functionalized with an alkyne group can be conjugated to this compound. This DNP-tagged ligand can then be used in a competitive binding assay. In one possible setup, a target receptor is fused to the luciferase donor, and an anti-DNP antibody (or a fragment thereof) is fused to the fluorescent acceptor. In the absence of the DNP-tagged ligand, there is no BRET signal. Upon addition of the this compound-ligand conjugate, it binds to the target receptor, and the anti-DNP-acceptor fusion protein binds to the DNP tag, bringing the donor and acceptor into proximity and generating a BRET signal. davislab-oxford.org This signal can then be displaced by an untagged competitor molecule, allowing for the characterization of its binding affinity. The use of BRET avoids the need for external light sources, reducing background noise and issues like photobleaching. berthold.com
Studies of Ligand, Polypeptide Synthesis Support, and Graft Polymer Compounds
The chemical properties of PEG-azide compounds, including this compound, lend themselves to broad applications in materials science and synthetic chemistry. biochempeg.combiochempeg.comcd-bioparticles.netcd-bioparticles.net These reagents are frequently used in medical research, nanotechnology, and drug-release studies. biochempeg.com
Ligand Studies: The DNP group is a classic hapten used to elicit a strong and specific antibody response. researchgate.net By attaching this compound to various molecules (peptides, small molecules, nanoparticles), researchers can impart the ability to be recognized by anti-DNP antibodies. This is the core principle behind antibody-recruiting molecules (ARMs), which redirect endogenous antibodies to disease-relevant targets. researchgate.net
Polypeptide Synthesis Support: In solid-phase peptide synthesis (SPPS), PEG linkers are often used to connect the initial amino acid to the solid resin support. mdpi.com An azide-functionalized PEG linker can be used to attach the peptide to the support or to introduce an azide group at a specific position for subsequent modification of the peptide via click chemistry after cleavage from the resin. nih.gov
Graft Polymer Compounds: this compound can be used to create graft polymers. In this application, a polymer backbone is synthesized with reactive sites (e.g., alkyne groups), and the this compound molecules are then "grafted" onto the backbone using click chemistry. biochempeg.combiochempeg.com This creates a polymer decorated with DNP moieties, which can be used for applications requiring multivalent binding to anti-DNP antibodies or for creating surfaces with specific recognition properties.
Multivalent Carbohydrate-Protein Interaction Studies
Microarray technology is a powerful tool for the high-throughput screening of biomolecular interactions. researchgate.net this compound and similar molecules are relevant to this field, particularly in the on-chip synthesis of glycopeptides to probe lectin binding. A recently developed method uses laser-based technology for the in-situ chemical synthesis of peptide scaffolds directly on functionalized glass slides. mpg.deresearchgate.net Following the synthesis of peptide backbones containing alkyne-functionalized amino acids, a variety of sugar azides can be attached to these scaffolds using CuAAC. researchgate.net This process allows for the creation of defined multivalent glycopeptides in a spatially controlled manner. This methodology enables the rapid generation of diverse glycopeptide libraries to screen for optimal lectin binders. mpg.de
The binding affinity in multivalent systems is influenced not only by the identity of the ligand and receptor but also by their presentation, including spacing and flexibility. researchgate.net The PEG3 component of this compound acts as a spacer that can significantly impact binding outcomes.
In on-chip studies of glycopeptide-lectin interactions, researchers compared the binding of lectins to sugars attached directly to the peptide scaffold versus those attached via a PEG spacer. mpg.deresearchgate.net The inclusion of a PEG spacer was found to increase the flexibility of the sugar ligand, which in several cases led to improved binding affinity. mpg.de For example, the lectin SBA did not bind to a β-GalNAc azide but showed clear binding to a β-GalNAc-PEG3 azide, demonstrating that the spacer made the sugar more accessible for interaction. mpg.de Similarly, studies on polymeric antibody-recruiting molecules found that including a PEG spacer on the DNP ligand was crucial for preventing steric hindrance and enabling effective antibody recruitment. researchgate.net These findings highlight the critical role of the spacer in optimizing molecular recognition.
Table 2: Research Findings on Spacer Effects in Lectin Binding
| Lectin | Sugar Ligand | Spacer | Binding Observation | Reference |
| ConA | α-Man azide | None | Baseline binding observed | mpg.de |
| SBA | β-GalNAc azide | None | No significant binding | mpg.de |
| SBA | β-GalNAc-PEG3 azide | PEG3 | Strong binding observed | mpg.de |
| RCA-I | β-Gal azide | None | Binding observed | researchgate.net |
| RCA-I | β-Gal-PEG3 azide | PEG3 | Enhanced binding intensity | researchgate.net |
| WGA | β-GlcNAc-PEG3 azide | PEG3 | Strong binding observed | researchgate.net |
Safety and Handling Considerations in Academic Research with Azide Compounds
Best Practices for Synthesis and Storage of Organic Azides
The stability of an organic azide (B81097) is a critical factor in its safe handling and is heavily dependent on its molecular structure. pitt.edu Several guidelines have been established to assess stability and dictate appropriate handling and storage procedures.
Structural Stability Assessment:
Carbon-to-Nitrogen Ratio (C/N): A primary guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms. pitt.edu For DNP-PEG3-azide (C₁₄H₂₀N₆O₇), the formula includes 14 carbon atoms and 6 nitrogen atoms. A separate stability equation, (NC + NO)/NN ≥ 3, where N is the number of atoms of carbon, oxygen, and nitrogen, is also used. kit.edu For this compound, this calculation is (14 + 7) / 6 = 3.5, which is greater than 3, suggesting it is relatively stable for manipulation. kit.edu
Rule of Six: This rule suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe. pitt.edukit.edu Azides with fewer than six carbons per functional group may be explosive. pitt.edu
Synthesis and Storage Practices:
Scale: When working with a new azide synthesis, an initial small-scale reaction (0.5-1.0 grams) should be performed to determine the product's characteristics. uni-muenchen.deucsb.edu
Storage Conditions: All synthesized organic azides should be stored at low temperatures (typically -18°C or -20°C) and in the dark to prevent decomposition from external energy like heat and light. ucd.iepitt.eduuni-muenchen.de Storage in plastic amber containers is often recommended. pitt.edu If storing azides in solution becomes necessary, the concentration should not exceed 1 M. pitt.eduuni-muenchen.destanford.edu
Labeling and Segregation: Azide-containing materials and waste must be collected in separate, clearly labeled containers. ucd.iepitt.edu These containers should be stored away from incompatible chemicals, particularly acids and heavy metals. fsu.edustanford.edu
Minimizing Risks of Explosive Compound Formation
The inherent reactivity of the azide group means that it can form highly unstable and explosive compounds if exposed to certain conditions or materials. unm.edu Researchers must take specific precautions to prevent the unintended formation of these hazardous substances.
Incompatible Materials:
Heavy Metals: Azides can react with heavy metals such as copper, lead, silver, mercury, and their salts to form highly shock- and pressure-sensitive metal azides. kit.eduuni-muenchen.destanford.edu This includes avoiding the use of metal utensils like spatulas for handling azide compounds. pitt.edu
Acids: Mixing azides with acids must be strictly avoided, as this can lead to the formation of hydrazoic acid (HN₃). pitt.edustanford.edu Hydrazoic acid is highly toxic, volatile, and explosive. kit.edustanford.edu
Halogenated Solvents: Chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) must never be used as reaction media for azide synthesis. ucd.ieuni-muenchen.de These solvents can react with the azide to form extremely unstable and explosive di- and tri-azidomethane, respectively. ucd.ieuni-muenchen.destanford.edu
Procedural Precautions:
Personal Protective Equipment (PPE): Experiments should be conducted within a chemical fume hood, and a blast shield should be used for protection. stanford.eduunm.edu Standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory. fsu.edu
Avoiding Energy Input: Ground glass joints should be avoided where possible, as friction can cause explosive decomposition. stanford.edu Likewise, heating azides should be done with extreme caution, keeping the fume hood sash closed during such operations. kit.edu
Future Directions and Emerging Research Avenues for Dnp Peg3 Azide
Advancements in Targeted Therapeutic Development
The unique structure of DNP-PEG3-azide is being exploited for the development of next-generation targeted therapies, most notably in the realm of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com
PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com this compound serves as a valuable PEG-based linker for synthesizing PROTACs. medchemexpress.com Its azide (B81097) handle allows for its efficient conjugation to a molecule containing a compatible reactive group, such as an alkyne, which is attached to either the target protein ligand or the E3 ligase ligand. axispharm.commedchemexpress.com The defined length of the PEG3 linker is crucial for optimizing the spatial orientation and distance between the two ends of the PROTAC, a key factor in forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient protein degradation.
Another emerging therapeutic strategy involves using the DNP moiety as a point of engagement for the immune system. Research has shown that multivalent structures presenting multiple DNP groups can effectively cluster antibodies on the surface of cancer cells. acs.org One study demonstrated that a hyaluronic acid backbone decorated with multiple DNP-PEG units (HA-[PEG3-DNP]8) could cluster anti-DNP antibodies on cancer cells that express the CD44 receptor. This clustering activated potent anti-cancer immune responses, including complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), leading to significant inhibition of tumor growth in preclinical models. acs.org This approach transforms the this compound linker into a component of a targeted drug delivery system that directs immune-mediated destruction of pathological cells.
Integration into Novel Diagnostics and Imaging Probes
The azide group of this compound is a cornerstone for its integration into novel diagnostic and imaging platforms through click chemistry. mdpi.com This bioorthogonal reaction allows the this compound to be specifically coupled to reporter molecules, such as fluorescent dyes or biotin, that contain a compatible alkyne group. interchim.fr This enables the creation of custom probes for detecting and visualizing specific biological targets or processes.
An important application lies in the development of activity-based probes (ABPs) for identifying and characterizing enzyme activity, particularly in complex biological samples. researchgate.net For example, a probe for a specific enzyme class could be designed with an alkyne handle. After the probe covalently binds to its active enzyme target, an azide-bearing reporter molecule, which could be constructed using the this compound scaffold, can be "clicked" on for detection, purification, or imaging.
Furthermore, the DNP hapten can be used to immobilize the molecule on surfaces to create diagnostic arrays. Researchers have explored patterning DNP-azide onto alkyne-terminated surfaces to generate micropatterned arrays of the allergen. researchgate.net Such arrays can be incorporated into microfluidic devices for high-throughput screening of immune cell activation, offering a platform that could be adapted for advanced diagnostics and biomedical research. researchgate.net By combining the specific immobilization via the DNP group and the flexible conjugation chemistry of the azide, this compound facilitates the design of sophisticated surfaces for analyzing cellular responses.
| Component | Function | Relevant Application |
| DNP (Dinitrophenyl) | Hapten for antibody recognition; Immobilization anchor. | Targeted therapy via antibody clustering acs.org; Diagnostic arrays. researchgate.net |
| PEG3 Spacer | Increases water solubility; Provides spatial separation. broadpharm.com | Optimizes PROTAC ternary complex formation medchemexpress.com; Reduces steric hindrance. precisepeg.com |
| Azide (N3) | Bioorthogonal handle for "click chemistry". medchemexpress.com | PROTAC synthesis medchemexpress.com; Conjugation to imaging dyes and probes. mdpi.cominterchim.fr |
Expansion of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. axispharm.comnih.gov The azide group on this compound makes it a key reagent for expanding the scope of these applications. mdpi.com The azide can participate in two primary types of click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.cominterchim.fr
SPAAC is particularly valuable for in vivo applications as it does not require a cytotoxic copper catalyst. interchim.fr this compound can react with molecules containing strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) to form stable triazole linkages. medchemexpress.cominterchim.fr This allows for the precise and efficient labeling of biomolecules in living cells or even whole organisms.
The versatility of this compound as a bifunctional linker is a significant driver of its utility. Researchers can first use the DNP end for a specific purpose, such as anchoring to an antibody or a surface, and then use the azide end for a secondary bioorthogonal reaction. For instance, a DNP-targeted antibody could be modified with an alkyne-bearing therapeutic agent in situ using this compound as a bridge, illustrating a modular approach to constructing complex therapeutic agents directly within a biological environment. This ability to link different molecular entities with high specificity and efficiency continues to open up new possibilities in drug discovery, molecular imaging, and the fundamental study of biological systems. researchgate.netaxispharm.com
Q & A
Q. How does the PEG spacer in DNP-PEG3-azide enhance solubility and conjugation efficiency in aqueous media?
The hydrophilic polyethylene glycol (PEG) spacer increases water solubility by reducing aggregation and steric hindrance, enabling efficient conjugation with hydrophobic biomolecules like proteins or small-molecule ligands. For instance, in click chemistry reactions, the PEG spacer ensures proper orientation of the azide group for copper-catalyzed cycloaddition with alkynes . Researchers should validate solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy under physiological pH (7.4) and ionic strength conditions.
Q. What are the optimal storage conditions for this compound to preserve its reactivity?
this compound is hygroscopic and sensitive to light. Store lyophilized powder at -20°C in anhydrous conditions, reconstituted in dry DMSO or PBS (pH 7.4) for short-term use. Periodic NMR (e.g., ¹H-NMR) or LC-MS analysis is recommended to confirm azide integrity, as moisture can hydrolyze the azide group, reducing reactivity .
Q. How can researchers verify successful conjugation of this compound to alkyne-modified biomolecules?
Use analytical techniques such as:
Q. What role does the DNP (2,4-dinitrophenyl) group play in biological applications?
The DNP moiety acts as a hapten for antibody binding or a photoaffinity label for crosslinking studies. For example, in immunology, DNP-conjugated antigens can trigger specific IgE responses in murine models, enabling studies on allergic sensitization .
Q. How does this compound compare to other PEG-based azide linkers (e.g., PEG4-azide) in click chemistry efficiency?
The shorter PEG3 chain reduces steric bulk, improving reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, PEG4-azide may offer better solubility for larger biomolecules. Conduct comparative kinetic assays (e.g., time-course HPLC) to evaluate reaction yields under identical conditions (e.g., 1:1 molar ratio, 25°C, 1 hr) .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC design for targeted protein degradation?
this compound serves as a linker connecting an E3 ligase ligand (e.g., thalidomide) and a target protein binder (e.g., kinase inhibitor). Optimize linker length (PEG3) to balance proteasome recruitment and ternary complex stability. Validate degradation efficiency via Western blot (target protein levels) and cellular viability assays (IC₅₀ shifts) .
Q. What strategies mitigate copper-induced cytotoxicity when using this compound in live-cell labeling?
Q. How do structural modifications to this compound affect its pharmacokinetics in vivo?
PEGylation prolongs half-life by reducing renal clearance, but excessive PEG length (>PEG3) may hinder tissue penetration. Conduct pharmacokinetic studies in rodent models: measure plasma concentration-time profiles (LC-MS/MS) and tissue distribution. Compare with non-PEGylated azide analogs .
Q. How can researchers resolve contradictory data in this compound-based conjugation yields across studies?
Contradictions often arise from variations in:
- Reaction stoichiometry : Optimize azide:alkyne ratios (1:1 to 1:3).
- Catalyst purity : Use freshly prepared CuSO₄/sodium ascorbate.
- Solvent system : Test DMSO, t-BuOH/H₂O, or PBS with 1% Tween-20. Replicate experiments with standardized protocols and include positive controls (e.g., fluorogenic azide-alkyne pairs) .
Q. What analytical methods validate the stability of this compound conjugates under physiological conditions?
- Serum stability assays : Incubate conjugates in fetal bovine serum (FBS) at 37°C; analyze degradation via SDS-PAGE or MALDI-TOF.
- pH stability tests : Expose conjugates to acidic (pH 4.5) and basic (pH 9.0) buffers; monitor integrity with reverse-phase HPLC.
- In vivo imaging : Track conjugate biodistribution and clearance using near-infrared (NIR) dyes .
Methodological Notes
- Data Interpretation : Cross-reference results with literature on PEG-azide linkers (e.g., Meldal et al.’s CuAAC protocols ).
- Ethical Compliance : For in vivo studies, ensure protocols follow institutional animal care guidelines (e.g., IACUC approval) .
- Reproducibility : Document batch-specific variations (e.g., azide purity ≥95%) and reagent sources to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
